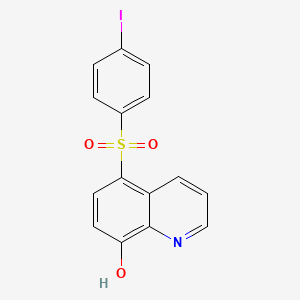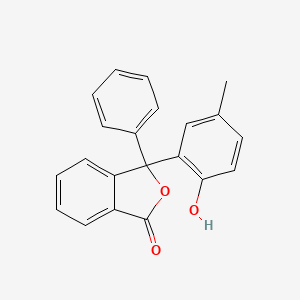
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the isobenzofuranone family, which is characterized by a fused benzene and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuranones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The aromatic rings provide a stable framework for the compound to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-5-methylphenylphosphonic acid: Known for its complexation properties with metals.
2-hydroxy-5-methoxyphenylphosphonic acid: Exhibits similar chemical behavior but with a methoxy group instead of a methyl group.
Uniqueness
3-(2-hydroxy-5-methylphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the phenyl ring.
Eigenschaften
CAS-Nummer |
141034-37-9 |
|---|---|
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
3-(2-hydroxy-5-methylphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O3/c1-14-11-12-19(22)18(13-14)21(15-7-3-2-4-8-15)17-10-6-5-9-16(17)20(23)24-21/h2-13,22H,1H3 |
InChI-Schlüssel |
NCTBREQICUGUQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


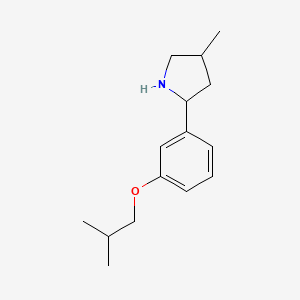
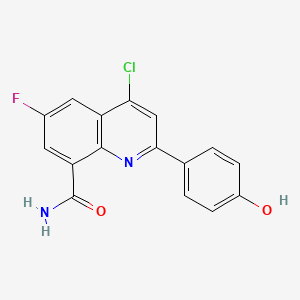



gold](/img/structure/B12880837.png)
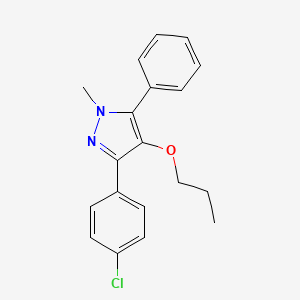
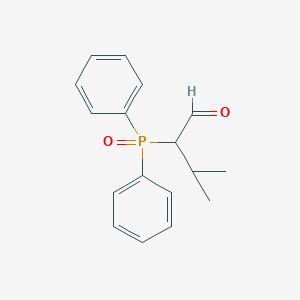
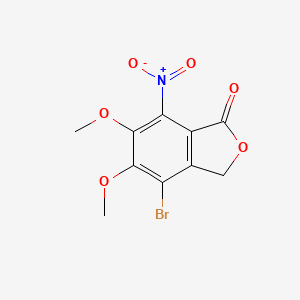
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)


